molecular formula C6H12N2 B12435910 N-cyclopropylazetidin-3-amine

N-cyclopropylazetidin-3-amine

Cat. No.: B12435910
M. Wt: 112.17 g/mol
InChI Key: SLWQLPVWFAWQAL-UHFFFAOYSA-N
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Description

N-cyclopropylazetidin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C6H12N2. It features a four-membered azetidine ring with a cyclopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylazetidin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the use of microwave irradiation to promote cyclocondensation reactions in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced catalytic systems to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different amine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropylazetidin-3-one, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of N-cyclopropylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure contributes to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropylazetidin-3-amine include other azetidines and cyclopropylamines. Examples are:

  • Azetidine
  • N-methylazetidine
  • Cyclopropylamine

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and an azetidine ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

N-cyclopropylazetidin-3-amine

InChI

InChI=1S/C6H12N2/c1-2-5(1)8-6-3-7-4-6/h5-8H,1-4H2

InChI Key

SLWQLPVWFAWQAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CNC2

Origin of Product

United States

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